(4'-Aminophenyl)-2,2-dimethyl-1,3-dioxolane

Thermal Stability Crystallinity Purification

Researchers using 4-aminobenzaldehyde face rapid oxidative degradation and polymerization, complicating multi-step synthesis. This 5,5-dimethyl-1,3-dioxane-protected derivative (CAS 107708-70-3) eliminates this instability, enabling clean, selective reactions at the free aniline group. - Enhanced Stability: The six-membered dioxane ring with gem-dimethyl substitution ensures superior hydrolytic stability vs. dioxolane analogs, reducing premature deprotection. - Robust Handling: A crystalline solid (mp 105-106°C) with simple 2-8°C storage, avoiding cold-chain logistics. - Quality Assured: Supplied at 98% purity with batch-specific QC (NMR, HPLC, GC) for reliable COF framework construction and intermediate synthesis.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B11763620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4'-Aminophenyl)-2,2-dimethyl-1,3-dioxolane
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)C2=CC=C(C=C2)N)C
InChIInChI=1S/C11H15NO2/c1-11(2)13-7-10(14-11)8-3-5-9(12)6-4-8/h3-6,10H,7,12H2,1-2H3
InChIKeyWNAURUDDIBAIAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: (4'-Aminophenyl)-2,2-dimethyl-1,3-dioxolane


(4'-Aminophenyl)-2,2-dimethyl-1,3-dioxolane (CAS 107708-70-3) is the trade name for 4-(5,5-dimethyl-1,3-dioxan-2-yl)aniline, a white to pale yellow crystalline solid (melting point 105–106 °C, molecular weight 207.27 g/mol, formula C₁₂H₁₇NO₂) [1]. Despite its commercial name, the compound is a six-membered 1,3-dioxane derivative—not a five-membered 1,3-dioxolane—in which the aldehyde group of 4-aminobenzaldehyde is masked as a cyclic acetal using 2,2-dimethyl-1,3-propanediol [2]. Vendors routinely supply this compound at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC, and recommend storage at 2–8 °C under desiccated, light-protected conditions . It is actively marketed as an amino COF (Covalent Organic Framework) monomer building block and as a protected aniline intermediate for pharmaceutical and agrochemical synthesis [3].

Why Common Analogs Cannot Substitute


The target compound occupies a distinct position among protected 4-aminobenzaldehyde derivatives that the unprotected aldehyde (CAS 556-18-3) and the 1,3-dioxolane analog (CAS 19073-14-4) cannot occupy. 4-Aminobenzaldehyde is highly prone to oxidative degradation and spontaneous polymerization, even under refrigerated storage, requiring handling under inert atmosphere at −20 °C . The 1,3-dioxolane analog (4-(1,3-dioxolan-2-yl)aniline, melting point 74–79 °C) provides a five-membered cyclic acetal protecting group that is inherently less stable toward acid-catalyzed hydrolysis than the six-membered 1,3-dioxane ring, and its lower melting point restricts purification by recrystallization and limits handling robustness [1]. The target compound's 5,5-dimethyl substitution on the 1,3-dioxane ring further enhances hydrolytic stability through the Thorpe–Ingold (gem-dialkyl) conformational effect—an attribute absent in the unsubstituted 1,3-dioxane analog (CAS 107708-69-0) [2]. These structural distinctions translate directly into divergent shelf-life profiles, deprotection kinetics, and synthetic workflow compatibility that preclude simple interchangeability.

Quantitative Comparison to Analogs


Superior Crystallinity via Higher Melting Point

The target compound exhibits a melting point of 105–106 °C, which is approximately 30 °C higher than that of the 1,3-dioxolane analog 4-(1,3-dioxolan-2-yl)aniline (74–79 °C) and approximately 34 °C higher than that of unprotected 4-aminobenzaldehyde (71–72 °C) . This elevated melting point reflects the enhanced crystal lattice energy imparted by the six-membered dioxane ring with gem-dimethyl substitution, facilitating purification by recrystallization and improving solid-state handling at ambient laboratory temperatures .

Thermal Stability Crystallinity Purification

Higher Lipophilicity: Solubility and Chromatography Effects

The computed XLogP3 value of the target compound is 1.8, compared to 0.6 for the 1,3-dioxolane analog 4-(1,3-dioxolan-2-yl)aniline and 0.8 for 4-aminobenzaldehyde [1]. This threefold difference in predicted partition coefficient arises from the additional methylene units in the six-membered ring and the two methyl substituents at the 5-position, which together increase hydrophobic surface area. The higher lipophilicity translates to longer reversed-phase HPLC retention times, reduced aqueous solubility, and enhanced solubility in medium-polarity organic solvents such as ethyl acetate and dichloromethane relative to the more polar dioxolane analog [2].

Lipophilicity Solubility Chromatography

1,3-Dioxane Ring Provides Superior Hydrolytic Stability

1,3-Dioxane protecting groups are established in the peer-reviewed literature as more hydrolytically stable than their 1,3-dioxolane counterparts. A study comparing pH-rate profiles for 19 1,3-dioxanes and 1,3-dioxolanes demonstrated systematically slower acid-catalyzed hydrolysis rates for six-membered dioxane acetals across the pH range [1]. Furthermore, the gem-dimethyl substitution at the 5-position of the target compound imposes the Thorpe–Ingold conformational effect, which pre-organizes the ring into a chair conformation that further retards hydrolysis by reducing the population of reactive conformers [2]. In contrast, the 1,3-dioxolane analog (five-membered ring) lacks both the six-membered ring stability advantage and the gem-dimethyl conformational locking [3].

Hydrolytic Stability Protecting Group Acetal Stability

Storage Advantage: Simplified Cold-Chain Requirements

The target compound is shipped and stored at 2–8 °C (refrigerated) under desiccated, light-protected conditions, with a recommended storage temperature range consistent across multiple reputable vendors including Aladdin and ChemSrc . In contrast, the 1,3-dioxolane analog 4-(1,3-dioxolan-2-yl)aniline requires storage at −20 °C under inert gas [1], and 4-aminobenzaldehyde mandates −20 °C storage under nitrogen with protection from light due to its pronounced tendency to polymerize and oxidize [2]. The ~25 °C difference in required storage temperature between the target compound and its dioxolane analog reflects the intrinsically greater chemical stability of the dimethyl-substituted 1,3-dioxane acetal toward thermal degradation and moisture.

Shelf-Life Storage Stability Logistics

Purity and QC Documentation for Reproducible Synthesis

The target compound is commercially supplied at 98% purity with batch-specific Certificates of Analysis that include NMR (¹H and ¹³C), HPLC purity determination, and GC analysis, as documented by multiple suppliers including Bidepharm, Aladdin, and Henan Pusai Chemical . The compound is specifically positioned in the supply chain as an 'amino COF monomer'—a protected aniline building block intended for imine-linked covalent organic framework synthesis where monomer purity directly determines framework crystallinity, porosity, and batch-to-batch reproducibility [1]. While purity levels are comparable across suppliers, the availability of comprehensive spectroscopic characterization data reduces the need for in-house re-purification and re-characterization prior to use in polymerization or multi-step synthesis.

Purity Quality Control COF Synthesis

Optimal Applications & Procurement


Controlled Aldehyde Deprotection for COF Synthesis

The target compound is specifically marketed as an amino COF monomer [1]. In this scenario, the protected aldehyde functionality survives the Schiff-base condensation conditions at the aniline nitrogen during initial framework assembly. Subsequent mild acidic deprotection of the 5,5-dimethyl-1,3-dioxane acetal liberates the free aldehyde for a second orthogonal condensation step, enabling the construction of hierarchically structured COFs. The enhanced hydrolytic stability of the six-membered dioxane ring (compared to the dioxolane analog) reduces the risk of premature deprotection and aldehyde side reactions during the initial amine condensation, while the 98% purity with batch QC [2] minimizes defects in the final framework crystallinity.

Selective Aniline Functionalization Without Aldehyde Interference

The target compound serves as a protected form of 4-aminobenzaldehyde where the aldehyde is masked as a 5,5-dimethyl-1,3-dioxane acetal [1]. This allows selective acylation, sulfonylation, reductive amination, or diazotization at the free aniline –NH₂ group while the protected aldehyde remains inert toward nucleophiles, bases, and mild reducing agents [2]. The higher melting point (105–106 °C) and milder storage requirement (2–8 °C) relative to the dioxolane analog facilitate handling and purification of intermediates without the cold-chain logistics or thermal instability that complicate workflows using the lower-melting dioxolane or the polymerization-prone free aldehyde.

Robust Building Block for Agrochemical and Dye Synthesis

For industrial-scale synthesis of agrochemicals, functional dyes, and pigments where 4-aminobenzaldehyde-derived intermediates are required, the target compound offers practical advantages in shelf-life and handling [1]. The 2–8 °C storage requirement eliminates the need for −20 °C freezer storage infrastructure, and the solid crystalline form (mp 105–106 °C) permits straightforward weighing and transfer without special precautions against melting or softening at ambient laboratory temperatures [2]. These attributes are particularly relevant for procurement in multi-user research facilities or contract research organizations where cold-chain logistics capacity is limited.

Acetal Protecting Group Stability Studies

The target compound is an ideal substrate for systematic studies comparing the hydrolytic stability of 1,3-dioxane vs 1,3-dioxolane protecting groups on the same 4-aminophenyl scaffold. The established class-level principle that six-membered dioxane acetals hydrolyze more slowly than five-membered dioxolanes [1] and that gem-dimethyl substitution further retards hydrolysis via the Thorpe–Ingold effect [2] remains to be quantified in a direct head-to-head kinetic study for this specific compound versus its dioxolane analog. Such a study would provide the missing quantitative hydrolysis rate constants (k_obs at defined pH and temperature) that would elevate the current class-level inference to direct comparative evidence.

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